5-methoxy-N-methylpyrimidin-4-amine
CAS No.: 1447967-24-9
Cat. No.: VC3185218
Molecular Formula: C6H9N3O
Molecular Weight: 139.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1447967-24-9 |
---|---|
Molecular Formula | C6H9N3O |
Molecular Weight | 139.16 g/mol |
IUPAC Name | 5-methoxy-N-methylpyrimidin-4-amine |
Standard InChI | InChI=1S/C6H9N3O/c1-7-6-5(10-2)3-8-4-9-6/h3-4H,1-2H3,(H,7,8,9) |
Standard InChI Key | DOLSCQXEQRKVEV-UHFFFAOYSA-N |
SMILES | CNC1=NC=NC=C1OC |
Canonical SMILES | CNC1=NC=NC=C1OC |
Introduction
Chemical Identity and Structure
Basic Information
5-Methoxy-N-methylpyrimidin-4-amine is a substituted pyrimidine compound with a methoxy group at position 5 and a methylamine group at position 4 of the pyrimidine ring . The compound is registered with the Chemical Abstracts Service (CAS) under the number 1447967-24-9, providing a unique identifier for this specific chemical structure . Its molecular formula is C6H9N3O, representing six carbon atoms, nine hydrogen atoms, three nitrogen atoms, and one oxygen atom in its chemical composition . The molecular weight of this compound is 139.16 g/mol, which places it in the category of relatively small organic molecules .
Structural Features
The core structure of 5-methoxy-N-methylpyrimidin-4-amine consists of a pyrimidine ring, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. The pyrimidine scaffold is fundamental to various biological molecules, including nucleobases found in DNA and RNA, highlighting the potential biological relevance of this compound and its derivatives. At position 5 of the pyrimidine ring, there is a methoxy (-OCH3) functional group, which contributes to the compound's polarity and hydrogen-bonding capabilities . The presence of a methylamine (-NHCH3) group at position 4 further enhances the compound's ability to participate in hydrogen bonding as both a donor and acceptor, which can be crucial for biological interactions .
Comparison with Related Compounds
When comparing 5-methoxy-N-methylpyrimidin-4-amine with its structural relative 5-methoxypyrimidin-4-amine (CAS: 695-86-3), the primary difference is the presence of the methyl group on the amine at position 4 . 5-Methoxypyrimidin-4-amine has a molecular formula of C5H7N3O and a molecular weight of 125.13 g/mol, making it slightly smaller than its N-methylated counterpart . This seemingly minor structural difference can significantly alter the compound's physical properties, reactivity, and biological activity, as the addition of the methyl group increases lipophilicity and reduces the hydrogen-bonding capability of the nitrogen atom.
Physicochemical Properties
Chemical Properties
The chemical reactivity of 5-methoxy-N-methylpyrimidin-4-amine is largely determined by its functional groups and aromatic pyrimidine core. The methoxy group at position 5 can act as a hydrogen bond acceptor and influences the electron distribution within the pyrimidine ring. The secondary amine group (-NHCH3) at position 4 can serve as both a hydrogen bond donor and acceptor, making it a potential site for chemical reactions such as alkylation, acylation, or participation in nucleophilic substitutions. The pyrimidine ring, being electron-deficient due to its nitrogen atoms, is susceptible to nucleophilic aromatic substitution reactions, particularly at positions adjacent to the ring nitrogen atoms.
Comparative Properties
Table 1 presents a comparative analysis of 5-methoxy-N-methylpyrimidin-4-amine and its structurally related compounds.
Property | 5-Methoxy-N-methylpyrimidin-4-amine | 5-Methoxypyrimidin-4-amine | 2-Chloro-5-methoxy-N-methylpyrimidin-4-amine |
---|---|---|---|
Molecular Formula | C6H9N3O | C5H7N3O | C6H8ClN3O |
Molecular Weight (g/mol) | 139.16 | 125.13 | 173.60 |
CAS Number | 1447967-24-9 | 695-86-3 | 1351762-06-5 |
Hydrogen Bond Donors | 1 | 2 | 1 |
Hydrogen Bond Acceptors | 4 | 4 | 4 |
XLogP3 | Not available | Not available | 1.5 |
Rotatable Bonds | Not available | Not available | 2 |
This comparative analysis demonstrates how structural modifications, such as the addition of a chlorine atom at position 2 (as in 2-chloro-5-methoxy-N-methylpyrimidin-4-amine) or the removal of the methyl group from the amine (as in 5-methoxypyrimidin-4-amine), influence the physicochemical properties of these pyrimidine derivatives .
Synthesis Methods
Synthesis of Related Compounds
The synthesis of 2-chloro-5-methoxy-N-methylpyrimidin-4-amine, a close structural analog, provides a potential route to 5-methoxy-N-methylpyrimidin-4-amine through subsequent dechlorination. According to the documented procedure, 2-chloro-5-methoxy-N-methylpyrimidin-4-amine is synthesized by reacting 2,4-dichloro-5-methoxypyrimidine with methylamine in methanol at 0°C . The reaction proceeds through nucleophilic aromatic substitution, where methylamine selectively displaces the chlorine atom at position 4, leaving the chlorine at position 2 intact . After allowing the reaction mixture to warm to room temperature for 30 minutes, the product is isolated by concentrating the reaction mixture, dissolving the resulting solid in dichloromethane, washing with saturated sodium bicarbonate, drying over magnesium sulfate, and finally concentrating to obtain the desired product as a white solid with a reported yield of 95% .
Related Derivatives and Structural Analogs
Halogenated Derivatives
2-Chloro-5-methoxy-N-methylpyrimidin-4-amine represents an important halogenated derivative of the parent compound. This compound features a chlorine atom at position 2 of the pyrimidine ring, in addition to the methoxy group at position 5 and the methylamine group at position 4 . The presence of the chlorine atom significantly alters the compound's properties, including its molecular weight (173.60 g/mol), lipophilicity (XLogP3 value of 1.5), and chemical reactivity . The chlorine atom introduces a potential leaving group for nucleophilic substitution reactions, making this derivative a valuable synthetic intermediate for further functionalization at position 2 of the pyrimidine ring . This reactivity is particularly relevant in medicinal chemistry, where such modifications can lead to diverse compound libraries for biological screening.
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